CID 156595210
Description
Structure
2D Structure
Properties
CAS No. |
1225-20-3 |
|---|---|
Molecular Formula |
C11H9I3N2NaO4 |
Molecular Weight |
636.90 g/mol |
IUPAC Name |
sodium 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoate |
InChI |
InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20); |
InChI Key |
MEXSLGBZRYTOAI-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |
Other CAS No. |
1225-20-3 |
Related CAS |
2276-90-6 (Parent) |
Synonyms |
Acid, Iotalamic Acid, Iothalamic Acid, Methalamic Angio Conray Angio-Conray AngioConray Conray 420 Iodothalamate Iotalamic Acid Iothalamate Iothalamate, Sodium Iothalamic Acid Iothalamic Acid, Calcium (2:1) Salt Iothalamic Acid, Monosilver (1+) Salt Iothalamic Acid, Monosodium Salt Iothalamic Acid, Monosodium Salt, Dimer Lopamidol Methalamic Acid Sodium Iothalamate |
Origin of Product |
United States |
Mechanistic and Pharmacological Investigations of Iothalamate Sodium
Elucidation of Glomerular Filtration Dynamics
Iothalamate sodium is a compound extensively studied for its utility in assessing renal function, specifically the glomerular filtration rate (GFR). Its behavior within the kidneys, particularly its interaction with the glomeruli and renal tubules, has been a subject of detailed pharmacological investigation.
Research into Iothalamate Sodium's Clearance by Glomerular Filtration without Tubular Secretion or Reabsorption
Iothalamate sodium's primary mechanism of renal excretion is through glomerular filtration. nih.govdrugbank.com Research indicates that following intravenous administration, the compound is rapidly distributed throughout the extracellular fluid and transported to the kidneys. drugbank.compatsnap.com There, it is freely filtered by the glomeruli. patsnap.com Crucially, studies have demonstrated that iothalamate is cleared from the blood without significant tubular secretion or reabsorption. patsnap.comncats.ionih.gov This property is fundamental to its use as a GFR marker, as it ensures that its rate of excretion in the urine directly reflects the filtration capacity of the kidneys. patsnap.com
To confirm the absence of tubular handling, investigations have been conducted in various experimental models. Stop-flow studies in dogs, for instance, showed parallel urine-to-plasma concentration ratios for iothalamate and other known glomerular markers, providing no evidence for tubular secretion or reabsorption. rsna.org Further research in aglomerular fish, which lack glomeruli, demonstrated that less than 3% of an injected dose of iothalamate was recovered in the urine over 24 hours, supporting the concept that its excretion is dependent on glomerular filtration. rsna.orgrsna.org These findings collectively establish iothalamate as a reliable substance whose clearance is governed almost exclusively by glomerular filtration. rsna.org
Comparative Studies on Iothalamate Sodium Clearance and Inulin (B196767) Clearance as Renal Function Markers
Inulin, a polysaccharide, has long been considered the gold standard for measuring GFR because it is also freely filtered by the glomerulus without being secreted, reabsorbed, or metabolized by the renal tubules. scispace.com Numerous studies have been conducted to validate iothalamate sodium as a suitable and more practical substitute for inulin.
These comparative investigations consistently show a high degree of correlation between the clearance rates of iothalamate and inulin. rsna.org
One study involving 100 simultaneous clearance measurements in 36 individuals found a mean ratio of 125I-sodium iothalamate clearance to inulin clearance of 1.01. bohrium.comthieme-connect.com
Another investigation in 90 patients with varying degrees of renal function found that the regression line comparing iothalamate clearance to inulin clearance was not significantly different from the line of identity, further validating its use. ujms.netnih.govujms.net
A study comparing single-dose 131I-sodium iothalamate clearance with inulin clearance in 40 comparative studies reported an excellent correlation (r = .995). aap.org
| Study Focus | Number of Subjects/Studies | Key Finding | Correlation Coefficient (r) | Source |
|---|---|---|---|---|
| Comparison of 125I-sodium iothalamate, creatinine (B1669602), and inulin clearances | 36 subjects, 100 clearances | Mean ratio of iothalamate clearance to inulin clearance was 1.01. | 0.979 (U/P iothalamate vs U/P inulin) | bohrium.comthieme-connect.com |
| Comparison of 125I-sodium iothalamate (single injection) and inulin (constant infusion) clearances | 90 patients | The regression line was not significantly different from the identity line, indicating no detectable extrarenal elimination. | 0.85 | nih.govujms.net |
| Comparison of 131I-sodium iothalamate (single dose) and inulin clearances | 40 comparative studies | Excellent correlation, suggesting iothalamate accurately measures GFR. | 0.995 | aap.org |
Investigations of Glomerular Permeability Characteristics
The passage of iothalamate sodium from the blood into the glomerular filtrate is governed by the permeability of the glomerular capillaries. abdominalkey.com The structure of the glomerular filtration barrier, which consists of the capillary endothelium, the glomerular basement membrane, and the podocytes, allows for the filtration of water and small solutes while restricting the passage of larger molecules like albumin. As a small molecule, iothalamate is readily filtered. Research into the effects of various substances on the kidney has sometimes used contrast agents to probe glomerular characteristics. For example, one study in rats on a low-sodium diet found that the ionic contrast agent diatrizoate had a greater effect on glomerular permeability, as indicated by increased albuminuria, compared to the non-ionic agent iohexol (B1672079). tandfonline.com Such studies, while not directly focused on iothalamate, provide insight into how different contrast media interact with and can affect the permeability of the glomerular barrier.
Research into Iothalamate Sodium's Radiographic Contrast Mechanism
Iothalamate sodium is classified as a radiopaque contrast medium, meaning it is used to enhance the visibility of internal body structures during X-ray-based medical imaging procedures. patsnap.comnih.gov
Studies on Iodine-Mediated X-ray Absorption Properties
The mechanism of action of iothalamate sodium as a contrast agent is based on the presence of iodine atoms in its molecular structure. patsnap.compatsnap.com Iodine is a dense element that is highly effective at absorbing X-rays. patsnap.comontosight.ai When iothalamate sodium is introduced into the body, it circulates to various tissues and organs. patsnap.com As X-rays pass through the body, the iodine atoms within the iothalamate molecules absorb the X-ray photons more effectively than the surrounding soft tissues. patsnap.com This differential absorption creates a higher contrast on the resulting radiographic image, making the structures containing the contrast agent appear opaque or white. patsnap.com The degree of opacity and contrast enhancement is directly proportional to the concentration of iodine in the path of the X-rays. nih.gov
Mechanisms of Image Contrast Enhancement in Vascular and Organ Visualization Research
The distribution and excretion of iothalamate sodium determine which structures are visualized.
Vascular and Organ Visualization : After intravenous injection, iothalamate sodium circulates through the bloodstream, highlighting blood vessels, which is useful in procedures like angiography. patsnap.compatsnap.com In non-neural tissues, it diffuses from the vascular into the extravascular space. The resulting contrast enhancement is due to the relative differences in this diffusion and accumulation between normal and abnormal tissues. guerbet.come-lactancia.org
Brain Imaging : In the brain, the blood-brain barrier prevents iothalamate from accumulating in normal brain tissue; therefore, any increase in X-ray absorption is due to the contrast agent remaining within the blood pool. guerbet.comfda.gov However, in areas where the blood-brain barrier is compromised, such as in malignant tumors, the contrast medium can leak into the interstitial tissue, allowing these lesions to be visualized. guerbet.com
Urinary Tract Visualization : Because iothalamate sodium is primarily excreted by the kidneys via glomerular filtration, it becomes concentrated in the urinary tract. patsnap.comontosight.ai This allows for detailed imaging of the kidneys, ureters, and bladder in a procedure known as excretory urography. ontosight.aie-lactancia.org Radiographic density in the calyces and pelves typically reaches its maximum about 3 to 8 minutes after injection in individuals with normal renal function. drugbank.come-lactancia.org
| Anatomical Area | Mechanism of Contrast Enhancement | Source |
|---|---|---|
| Vascular System | The agent remains within the blood vessels after injection, making them radiopaque. | patsnap.compatsnap.com |
| Non-Neural Tissues | Rapid diffusion from vascular to extravascular space; contrast is due to differences in diffusion between normal and abnormal tissue. | guerbet.come-lactancia.org |
| Brain (Normal Tissue) | Does not cross the blood-brain barrier; enhancement is due to the agent within the blood pool. | guerbet.comfda.gov |
| Brain (Abnormal Tissue) | Accumulates in lesions where the blood-brain barrier is disrupted. | guerbet.com |
| Urinary Tract | Excreted and concentrated by the kidneys, opacifying the renal parenchyma, calyces, pelves, ureters, and bladder. | drugbank.comontosight.aie-lactancia.org |
Systemic Distribution and Excretion Pathways in Research Contexts
Iothalamate sodium's journey through the body after administration is a critical aspect of its utility in research, particularly in the assessment of renal function. Its distribution is largely confined to the extracellular space, and its elimination is predominantly handled by the kidneys.
Analysis of Extracellular Fluid Compartment Distribution
Iothalamate sodium is recognized as a reliable marker for estimating the extracellular fluid volume (ECFV). nih.govclinicalpub.com Following intravascular administration, it rapidly disperses throughout the extracellular fluid, which comprises interstitial fluid and blood plasma. clinicalpub.compatsnap.com This distribution occurs because iothalamate does not significantly enter intracellular compartments. clinicalpub.comjaypeedigital.com The cell membrane's relative impermeability to ions like sodium and iothalamate ensures the compound remains in the extracellular space. clinicalpub.comdoctorlib.org
The volume of distribution (Vd) of iothalamate has been shown to correspond well with that of other established ECFV markers, such as bromide. nih.gov In one study involving 48 subjects with a wide range of glomerular filtration rates (GFR), the distribution volume of ¹²⁵I-iothalamate was found to be in strong agreement with the distribution volume of bromide. nih.gov This characteristic allows for the simultaneous assessment of ECFV and GFR, providing a more comprehensive picture of renal physiology. nih.gov The ability to measure the compartment that the kidneys clear, the ECFV, offers a valuable tool in renal research. nih.gov
| Parameter | Iothalamate (IOT) Vd | Bromide Vd | Correlation (r) |
| Mean Volume (L) | 16.71 ± 3.0 | 16.73 ± 3.2 | 0.933 |
This table displays the comparative distribution volumes (Vd) of Iothalamate and Bromide, demonstrating a strong correlation in measuring the extracellular fluid volume.
Studies on Renal Excretion Dominance and Alternate Routes in Impaired Renal Function
The primary route of elimination for iothalamate sodium is through the kidneys, where it is excreted unchanged in the urine via glomerular filtration. fda.govguerbet.comunm.edu Its renal clearance is so close to that of inulin that it is considered a reliable substitute for measuring GFR in clinical and research settings. unm.eduthieme-connect.combohrium.com Studies have shown that iothalamate is freely filtered by the glomeruli without significant tubular secretion or reabsorption. patsnap.comunm.edu This is a key characteristic for an ideal GFR marker.
However, in individuals with compromised renal function, the body compensates by utilizing alternative excretory pathways. When kidney function is severely impaired, the excretion of iothalamate through the liver and small intestine increases significantly. fda.govguerbet.com This hepatic-biliary route becomes the major alternate pathway for elimination. fda.govguerbet.com Research in patients with end-stage renal disease (ESRD) has demonstrated that while renal clearance is drastically reduced, the compound can be effectively removed by hemodialysis. nih.gov
Investigations into Systemic Elimination Kinetics
The pharmacokinetics of iothalamate sodium are typically described by a two-compartment model following intravenous injection. guerbet.comnih.govcapes.gov.br This model consists of a rapid initial phase (alpha phase) representing the distribution of the drug from the central (vascular) compartment to the peripheral (extracellular fluid) compartment, and a slower second phase (beta phase) representing the elimination of the drug from the body. guerbet.com
In individuals with normal renal function, the alpha half-life is approximately 10 minutes, while the beta half-life is around 90 minutes. guerbet.com However, in patients with renal insufficiency, the elimination kinetics are significantly altered. Studies on patients with end-stage renal disease have reported a dramatically prolonged terminal half-life, averaging 61 hours. nih.gov This extended half-life reflects the reliance on much slower, non-renal clearance mechanisms in the absence of normal kidney function. nih.gov
The clearance of iothalamate is directly related to renal function. nih.govcapes.gov.br In ESRD patients not undergoing dialysis, the plasma clearance of iothalamate is very low, ranging from 0.7 to 5.2 mL/min. nih.gov In contrast, hemodialysis can clear the compound much more efficiently, with a clearance rate of approximately 104 mL/min. nih.gov These kinetic studies underscore the dominant role of the kidneys in iothalamate elimination and quantify the impact of renal impairment on its systemic clearance.
| Renal Function | Parameter | Value |
| Normal | Alpha Half-Life | ~10 minutes guerbet.com |
| Beta Half-Life | ~90 minutes guerbet.com | |
| End-Stage Renal Disease | Plasma Clearance (interdialytic) | 0.7 - 5.2 mL/min nih.gov |
| Terminal Half-Life | 61 ± 42 hours nih.gov | |
| Hemodialysis Clearance | 104 ± 54 mL/min nih.gov |
This table summarizes the key pharmacokinetic parameters of Iothalamate Sodium in individuals with normal and severely impaired renal function, highlighting the significant impact of kidney function on its elimination.
Advanced Methodologies for Iothalamate Sodium Quantification in Research
Mass Spectrometry Techniques for Iothalamate Measurement
Mass spectrometry (MS) has emerged as a powerful tool for the quantification of iothalamate, offering high sensitivity and specificity. When coupled with liquid chromatography (LC), it provides a robust platform for clinical and research applications.
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Iothalamate Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to overcome the limitations of older techniques, such as long analysis times and susceptibility to interferences. ctdbase.orguni.luwikidata.org These methods typically involve a straightforward sample preparation step, such as protein precipitation from plasma or urine using organic solvents like acetonitrile (B52724) or methanol (B129727). ctdbase.orguni.lusigmaaldrich.com The sample is then injected into the LC system for separation, followed by detection and quantification using a tandem mass spectrometer.
The validation of these LC-MS/MS assays demonstrates their reliability for research purposes. Key validation parameters that have been assessed include:
Linearity: The methods show a linear response across a range of concentrations relevant for clinical studies. For instance, a validated method for simultaneous quantification of iothalamate and hippuran was linear in the concentration ranges of 0.500–30.0 ng/mL for serum and 10.0–5000 ng/mL for urine. sigmaaldrich.com
Precision and Accuracy: Intra- and inter-assay variations are typically low, with coefficients of variation (CV) and absolute bias often not exceeding 10-15%. ctdbase.orgsigmaaldrich.com
Recovery: Mean recovery of iothalamate from biological matrices like plasma and urine is generally high, often falling within the 90%–110% range. wikidata.org
Lower Limit of Quantification (LLOQ): The methods are sensitive enough for typical applications, with one study reporting an LLOQ of 18.75 ng/ml. ctdbase.org
Run Time: LC-MS/MS methods can be rapid, with analytical run times as short as 5 minutes. ctdbase.org
To ensure accuracy, an internal standard, such as iohexol (B1672079) or stable-isotope labeled iothalamate, is often used. ctdbase.orgsigmaaldrich.comfishersci.ca The analyte and internal standard are monitored using multiple reaction monitoring (MRM), which enhances the specificity of the assay. ctdbase.orgfishersci.ca For iothalamate, common MRM transitions monitored include m/z 614.8→487.0 and 614.8→456.0. ctdbase.orgwikidata.org
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Iothalamate Quantification
| Parameter | Plasma | Urine | Source |
|---|---|---|---|
| Linearity Range | 0.500 – 30.0 ng/mL | 10.0 – 5000 ng/mL | sigmaaldrich.com |
| Imprecision (CV) | ≤ 10% | ≤ 10% | sigmaaldrich.com |
| Absolute Bias | ≤ 10% | ≤ 10% | sigmaaldrich.com |
| Mean Recovery | 90% - 110% | 90% - 110% | wikidata.org |
| Analytical Run Time | 5 - 6.5 minutes | 5 - 6.5 minutes | ctdbase.orgsigmaaldrich.com |
Strategies for Mitigating Interfering Substances in Iothalamate Quantification
A significant advantage of LC-MS/MS is its ability to mitigate the impact of interfering substances that can plague other analytical methods. scribd.com Techniques like capillary electrophoresis with UV detection (CE-UV) can be susceptible to substances in patient samples that co-elute with iothalamate, leading to inaccurate quantification. ctdbase.orgwikidata.org
The primary strategy for mitigating interference in LC-MS/MS is the combination of chromatographic separation and mass-based detection:
Chromatographic Separation: The LC column separates iothalamate from many other matrix components before it enters the mass spectrometer.
Specific Detection: Tandem mass spectrometry, particularly in MRM mode, is highly specific. It filters for a specific parent ion (the molecular ion of iothalamate) and then detects specific fragment ions produced from that parent. This two-stage filtering process makes it highly unlikely that an interfering substance will have the same molecular mass and produce the same fragment ions as iothalamate.
Research has demonstrated that in cases where interfering substances prevented accurate iothalamate quantification by CE-UV, the LC-MS/MS method was able to provide reliable results. ctdbase.orgscribd.com This makes LC-MS/MS a more robust method for heterogeneous patient populations where the presence of interfering compounds is a concern. scribd.com
Chromatographic and Electrophoretic Approaches
Besides mass spectrometry, other separation techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Capillary Electrophoresis (CE) are widely used for iothalamate quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies for Iothalamate Analysis
HPLC with ultraviolet (UV) detection is a well-established and robust method for quantifying iothalamate in biological fluids. wikipedia.org These methods are often employed in clinical research for determining GFR. fishersci.ie
A typical HPLC method involves:
Sample Preparation: Similar to LC-MS/MS, sample preparation usually involves a protein precipitation step using acetonitrile to extract iothalamate from plasma or urine. wikipedia.org
Stationary Phase: A C18 reversed-phase column is commonly used for separation. wikipedia.orgfishersci.ca
Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (like sodium phosphate) and an organic solvent such as methanol. wikipedia.org A gradient of methanol in trifluoroacetic acid has also been used. fishersci.ca
Detection: Iothalamate is detected by a UV detector, typically set at a wavelength of 254 nm. wikipedia.org
Internal Standard: To improve precision and accuracy, an internal standard like allopurinol (B61711) or β-Hydroxyethyl-Theophylline (BHET) may be incorporated. wikipedia.org
HPLC methods have been validated for accuracy and precision, with reported variations within 15% for iothalamate in both plasma and urine. wikipedia.org They can be designed to simultaneously measure iothalamate and other renal function markers like iohexol and p-aminohippuric acid (PAH). fishersci.iefishersci.ca
Table 2: Example Parameters for an HPLC-UV Method for Iothalamate Analysis
| Parameter | Specification | Source |
|---|---|---|
| Column | C18 reverse phase (e.g., Synergi-hydro, 250 × 4.6 mm) | wikipedia.org |
| Mobile Phase | Methanol and 50 mM sodium phosphate (B84403) (10:90; v/v) | wikipedia.org |
| Flow Rate | 1.2 mL/min | wikipedia.org |
| Detection | UV at 254 nm | wikipedia.org |
| Internal Standard | Allopurinol | wikipedia.org |
| Linearity Range | 10 to 50 µg/ml (for iothalamate) |
Capillary Electrophoresis Applications in Iothalamate Quantification Research
Capillary electrophoresis (CE) has been established as an efficient, inexpensive, and reliable alternative to HPLC for the measurement of nonradiolabeled iothalamate. wikipedia.org It offers several advantages, including faster analysis times, smaller sample volume requirements, and reduced reagent preparation. wikipedia.org
In CE, charged molecules are separated in a narrow capillary tube under the influence of a high electric field. mims.com For iothalamate analysis, a typical setup involves a buffer system (e.g., borate (B1201080) buffer at pH 10.2) and UV detection. wikipedia.org CE methods have been successfully developed and applied for determining GFR by quantifying iothalamate in plasma and urine. mims.com
Comparisons between CE and other methods have shown strong correlations. A study comparing a CE-based method to a standard ¹²⁵I-iothalamate clearance test for GFR determination found a high correlation. fishersci.com Similarly, when LC-MS/MS was compared to a standard CE-UV assay, the results for GFR calculation were highly comparable, with a regression slope close to 1.00, indicating excellent agreement between the two methods. wikidata.org However, as noted previously, CE can be more susceptible to interferences than LC-MS/MS. wikidata.orgscribd.com
Radiometric Assay Techniques for Labeled Iothalamate Sodium
Radiometric assays using isotopically labeled iothalamate, particularly [¹²⁵I]sodium iothalamate, represent a classic and highly precise method for GFR determination. wikipedia.org This technique is often considered a gold standard for measuring renal function. wikipedia.org
The principle of this method involves the intravenous administration of a known quantity of [¹²⁵I]sodium iothalamate. fishersci.ca The iodine-125 (B85253) isotope is a gamma emitter, and its radiation can be detected and quantified using a gamma camera or a gamma scintillation counter. wikipedia.orgwikidata.org By measuring the rate of disappearance of the radiotracer from the plasma or its appearance in the urine over time, the GFR can be accurately calculated. wikipedia.orgfishersci.ca
The key characteristics of the radiometric assay are:
High Sensitivity: The detection of gamma radiation is extremely sensitive, allowing for the use of very small amounts of the tracer.
Specificity: As an exogenous marker that is freely filtered by the glomeruli without significant tubular reabsorption or secretion, its clearance provides a direct measure of GFR. wikipedia.org
Quality Control: The radiochemical purity of the [¹²⁵I]sodium iothalamate preparation is crucial for accurate results. Quality control procedures, such as single-strip chromatography, are used to ensure that free ¹²⁵I is minimal (less than 1%) and does not interfere with the measurement. fishersci.camims.comnih.gov A common system uses an instant thin-layer chromatography (ITLC-SA) strip with a mobile phase of 2-butanol:acetic acid:water to separate the labeled compound from free iodide. mims.com
These radiometric methods, while highly accurate, require specialized facilities for handling radioactive materials and appropriate safety precautions, such as blocking thyroidal uptake of any free radioactive iodine with potassium iodide. fishersci.ca
Scintillation Counting Protocols for Iodine-125 and Iodine-131 Labeled Iothalamate
The use of iothalamate labeled with gamma-emitting isotopes, such as Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I), allows for highly sensitive quantification through scintillation counting. This technique is a cornerstone of GFR measurement in research.
The general protocol involves the administration of a known quantity of radiolabeled iothalamate, followed by the collection of blood and urine samples at timed intervals. uwmedicine.orgaap.org The radioactivity in these samples is then measured using a gamma-ray scintillation well detector. wikidoc.orgresearchgate.net All counts are corrected for background radioactivity to ensure accuracy. wikidoc.org For studies utilizing both ¹²⁵I-iothalamate for GFR and ¹³¹I-hippuran for effective renal plasma flow (ERPF), a dual-channel scintillation counter is employed to simultaneously determine the activities of both isotopes, with corrections made for any cross-talk between the channels. ahajournals.orgcolab.ws
Protocols may vary in their specifics, such as the timing and number of samples. For instance, some single-injection protocols involve collecting multiple plasma samples over several hours to plot a disappearance curve. nih.gov In contrast, other methods may use fewer samples in conjunction with a constant infusion technique. snmjournals.org In a study comparing single-injection clearances in children, 10 to 25 µCi of sodium iothalamate I-125 was administered intravenously. aap.org Another study utilized a single intravenous dose of 10 µCi of sodium iothalamate I-131. aap.org The radioactivity of 1 mL aliquots of plasma and urine are then counted, with typical counting times of 20 minutes for plasma and 2 minutes for urine to achieve reproducible counts. wikidoc.org
The stability of the radiolabel is a critical factor. ¹²⁵I-iothalamate is noted for its stability both in vitro and in vivo, ensuring the integrity of the tracer throughout the diagnostic procedure. openmedscience.com Manufacturers typically report that labeled sodium iothalamate contains less than 1% of free iodine. ujms.net To prevent the thyroidal uptake of any free radioactive iodine, patients are often pre-treated with potassium iodide. ujms.net
Utilization of Gamma Camera Imaging for Renal Functional Assessment
Gamma camera imaging, or scintigraphy, provides a non-invasive method for the functional assessment of the kidneys using radiolabeled iothalamate. nih.gov When ¹²⁵I-iothalamate is administered, it travels through the bloodstream and is filtered by the glomeruli. patsnap.com The gamma rays emitted by the ¹²⁵I can be detected by a gamma camera positioned over the kidneys. patsnap.com The intensity of the detected radiation is proportional to the amount of iothalamate filtered, allowing for the assessment of renal function, including GFR. patsnap.com
This imaging technique can provide not only quantitative data but also semi-quantitative information on regional renal perfusion and function. nih.gov For instance, immediately following a measured GFR (mGFR) test using ¹²⁵I-iothalamate, a gamma camera renogram with technetium-99m diethylenetriaminepenta-acetic acid (⁹⁹mTc-DTPA) can be performed to assess the split function of the left and right kidneys. frontiersin.org This provides valuable information in conditions like renal artery stenosis. nih.gov The combination of gamma camera imaging with data storage and computer systems allows for detailed sequential studies and the generation of time-activity curves that reflect renal handling of the tracer. nih.gov
Pharmacokinetic Modeling for Glomerular Filtration Rate Derivation
Pharmacokinetic modeling is essential for deriving GFR from iothalamate concentration data. These mathematical models describe the distribution and elimination of iothalamate from the body, allowing for the calculation of its clearance rate.
Single-Injection Plasma Disappearance Curve Analysis and Compartmental Modeling
The single-injection method is a widely used technique for determining GFR. mdpi.com It involves administering a single intravenous bolus of iothalamate and then measuring its concentration in multiple plasma samples collected over a period of time. nih.govaap.org The resulting data are used to construct a plasma disappearance curve.
The pharmacokinetics of iothalamate in the blood following a single injection are best described by a two-compartment model. nih.govoup.com This model accounts for an initial rapid decline in plasma concentration, which reflects the distribution of the marker from the central (vascular) compartment to the peripheral (interstitial) compartment, followed by a slower, log-linear decline that represents the renal clearance of the marker. mdpi.comoup.com
An open two-compartment model of the mamillary type has been found to provide an adequate representation of the plasma disappearance curve for ¹²⁵I-iothalamate. ujms.netujms.net The analysis involves fitting the plasma concentration data to a double exponential curve to determine the pharmacokinetic parameters. nih.gov From these parameters, the GFR can be calculated. Studies have shown a strong correlation between GFR determined by this method and the gold-standard inulin (B196767) clearance. ujms.net However, the duration of sampling is critical; studies with shorter sampling times (e.g., 2-5 hours) can significantly overestimate GFR, especially in patients with lower renal function, compared to longer studies (e.g., 10 hours). nih.gov
Table 1: Impact of Sampling Duration on GFR Overestimation Compared to 10-hour Study
| Estimated GFR (eGFR) Category | Sampling Duration | Mean GFR (ml/min/1.73 m²) | Percent Overestimation |
| >30 ml/min/1.73m² | 10-h | 40.3 | Reference |
| 5-h | 47.1 | 17% | |
| 2-h | 62.1 | 54% | |
| <30 ml/min/1.73m² | 10-h | 22.2 | Reference |
| 5-h | 30.2 | 36% | |
| 2-h | 50.2 | 126% |
Data adapted from a study on plasma iothalamate clearance. nih.gov
Constant Infusion Techniques in Iothalamate Clearance Studies
The constant infusion technique is another established method for measuring GFR with iothalamate. ahajournals.orgoup.com This method involves administering a priming dose of iothalamate to rapidly achieve a target plasma concentration, followed by a continuous intravenous infusion to maintain a steady-state plasma concentration of the marker. snmjournals.orgoup.com
When the plasma concentration is constant, the rate of renal excretion of iothalamate is equal to the rate of infusion. GFR can then be calculated using the formula: GFR = (Infusion Rate) / (Plasma Concentration). oup.com This method can also be performed by collecting urine and calculating clearance via the standard formula C = (Urine Concentration × Urine Flow Rate) / Plasma Concentration. snmjournals.orgoup.com
Studies comparing the constant infusion method with inulin clearance have demonstrated a very close correlation, with a mean clearance ratio of iothalamate-to-inulin of approximately 1.00. ahajournals.orgsnmjournals.org However, a key requirement for the accuracy of the constant infusion method is the achievement of a true steady state. In patients with significantly impaired renal function (GFR < 30 ml/min), achieving a stable plasma concentration of ¹²⁵I-iothalamate can be challenging, and plasma levels may continue to rise even after extended equilibration periods. oup.com Therefore, in such cases, this method may be less reliable. oup.com
Preclinical and Experimental Research Utilizing Iothalamate Sodium
Animal Models for Renal Hemodynamic Studies
The impact of iothalamate sodium on kidney function has been a significant area of preclinical investigation, with a focus on its effects on renal blood flow and vascular resistance.
Employment of Isolated Perfused Kidney Models for Renal Vascular Resistance Investigations
Studies utilizing the isolated perfused rat kidney (IPRK) model have been instrumental in characterizing the direct effects of iothalamate sodium on renal vascular resistance (RVR). nih.govoup.com In this experimental setup, the kidney is removed from the animal and maintained in a viable state by perfusing it with a specialized solution, allowing for the direct measurement of vascular responses to administered substances without the influence of systemic physiological factors. ncats.io
Research has shown that a hyperosmolar solution of sodium iothalamate induces a concentration-dependent biphasic change in RVR. nih.govoup.comoup.comresearchgate.net This response is characterized by an initial, rapid decrease in RVR, followed by a more prolonged increase upon cessation of the iothalamate infusion. nih.govoup.comoup.com Conversely, when an iso-osmotic solution of iothalamate was used, no significant change in RVR was observed. nih.govoup.comoup.com These findings led researchers to conclude that the direct biphasic effects of sodium iothalamate on RVR are primarily mediated by its hyperosmolality rather than its chemical composition. nih.govoup.comoup.com The initial vasodilation is a rapid-onset effect, while the subsequent vasoconstriction has a slower onset and offset. oup.com
| Experimental Model | Iothalamate Solution | Observation on Renal Vascular Resistance (RVR) | Conclusion |
| Isolated Perfused Rat Kidney | Hyperosmolar | Biphasic change: initial decrease followed by a prolonged increase. nih.govoup.comoup.comresearchgate.net | Effects are mediated by hyperosmolality. nih.govoup.comoup.com |
| Isolated Perfused Rat Kidney | Iso-osmotic | No significant change. nih.govoup.comoup.com | Chemical content has minimal direct effect on RVR. nih.govoup.comoup.com |
Comparative Renal Excretion Studies in Aglomerular Fish and Other Animal Species
To understand the mechanism of renal excretion of iothalamate, studies have been conducted in unique animal models, most notably aglomerular fish. These fish lack glomeruli, the primary filtration units of the kidney, and therefore provide a model to study tubular secretion and reabsorption processes in isolation. rsna.orgscispace.com
In species like the Eastern Oyster Toadfish (Opsanus tau) and the Western Midshipman (Porichthys notatus), it was observed that only a very small percentage (around 3%) of injected radio-iodinated iothalamate was found in the urine. rsna.orgscispace.com This finding strongly supports the concept that iothalamate is primarily excreted by glomerular filtration, with minimal tubular secretion. rsna.org Further studies in dogs corroborated these findings, demonstrating that the renal clearance of iothalamate is nearly identical to that of inulin (B196767), a gold-standard marker for glomerular filtration rate (GFR). rsna.orgresearchgate.net Some studies in rats, however, have suggested the possibility of a minor degree of tubular secretion. scispace.com
Investigations of Tissue Distribution and Compartmentalization in Experimental Settings
The distribution of iothalamate within the body following administration has been investigated in various animal models. In aglomerular fish, studies examining tissue distribution after intramuscular injection of radio-iodinated iothalamate showed varying concentrations in different tissues over a 24-hour period. rsna.org To ensure accurate collection of urine for these studies, the urethra of the fish was ligated, and the bladder was removed for analysis. rsna.org
In dogs, pharmacokinetic studies have characterized the distribution and elimination of iothalamate using a two-compartment model. guerbet.com This model describes a rapid initial distribution phase (alpha phase) followed by a slower elimination phase (beta phase). guerbet.com Iothalamate salts exhibit poor binding to serum albumin, which contributes to their primary excretion through the kidneys. guerbet.com
Experimental Toxicology Assessments in Animal Models
The toxicological profile of iothalamate sodium has been evaluated in various animal models to understand its potential adverse effects.
Neurotoxicity Studies of Iothalamate Salts via Intracisternal and Intravenous Routes
The neurotoxicity of iothalamate salts has been a key area of investigation, particularly in comparison to other contrast agents. tandfonline.comrsna.org Intracisternal injection in rats has been utilized as a method to estimate the direct neurotoxic potential of these agents. tandfonline.com These studies have indicated that, when administered intracisternally, sodium and diatrizoate ions are more toxic than methylglucamine and iothalamate ions. tandfonline.com The toxicity was also found to increase with the concentration of the solution. tandfonline.com It was noted that larger rats exhibited a more frequent response at the same dose per body weight, which was attributed to a similar brain weight across different sized adult rats. tandfonline.com
Clinical Research Applications and Methodological Considerations
Iothalamate Clearance in Large-Scale Clinical Trials for Glomerular Filtration Rate Measurement
The need for accurate and reliable GFR measurement across multiple sites in large clinical trials has positioned iothalamate clearance as a preferred method. nih.gov Several major studies have relied on this technique to track kidney function and disease progression. nih.gov
Standardization Protocols for Multi-Site Studies and Centralized Sample Processing
The successful implementation of iothalamate clearance in large, multi-center studies hinges on strict standardization of protocols and centralized processing of samples. nih.gov Key elements of these protocols include:
Water Loading: Ensuring adequate and consistent hydration among participants is crucial. nih.gov
Equilibration Time: A standardized period after the injection of iothalamate is necessary to allow for its distribution in the body before clearance measurements begin. nih.gov
Pre-study Fasting: Fasting requirements are implemented to minimize physiological variables that could affect GFR. nih.gov
Centralized laboratories for sample analysis are essential to reduce inter-laboratory variability and ensure consistent results across different clinical sites. nih.gov This approach has been successfully employed in major studies like the Modification of Diet in Renal Disease (MDRD) Study, the Diabetes Control and Complications Trial (DCCT), and the African-American Study of Kidney Disease and Hypertension (AASK). nih.gov
Accuracy and Precision Assessments in Diverse Clinical Cohorts
Iothalamate clearance has demonstrated good accuracy and precision in various patient populations. nih.gov Analysis of a large number of studies from the MDRD and DCCT trials showed that with trained personnel, the ¹²⁵I-iothalamate clearance method can be successfully performed in large-scale studies. nih.gov
The method yields acceptable coefficients of variation, which is a measure of its precision. nih.gov However, it's important to note that the precision can be influenced by the duration of the sampling period. Shorter sampling times may lead to an overestimation of GFR, particularly in individuals with lower kidney function. nih.gov Studies have shown that a longer sampling duration with multiple plasma samples improves the precision and provides a more accurate measure of renal function. nih.gov
The accuracy of iothalamate clearance has been evaluated in various cohorts, including individuals with hypertensive chronic kidney disease (CKD), polycystic kidney disease, and those with atherosclerotic renal artery stenosis. nih.govacutecaretesting.orgahajournals.org While considered a gold-standard method, it is acknowledged that urinary clearance of ¹²⁵I-iothalamate is an imperfect measure of true GFR. nih.govresearchgate.net
Role in Monitoring Renal Disease Progression in Major Clinical Studies
Due to its reliability, iothalamate clearance has been the chosen method for monitoring the progression of renal disease in several landmark clinical trials. nih.gov These studies have provided invaluable insights into the natural history of kidney disease and the effects of various interventions.
Modification of Diet in Renal Disease (MDRD) Study: This study utilized ¹²⁵I-iothalamate clearance to assess the effect of dietary protein restriction and blood pressure control on the progression of renal disease. nih.govcambridge.org
Chronic Renal Insufficiency Cohort (CRIC) Study: This observational study used urinary clearance of ¹²⁵I-iothalamate to measure GFR and develop GFR estimating equations. researchgate.netnih.gov
Comparative Effectiveness Research of Glomerular Filtration Rate Measurement Techniques
The performance of iothalamate clearance has been extensively compared to other methods of GFR measurement, including endogenous markers like creatinine (B1669602) and other exogenous markers.
Iothalamate Clearance Versus Endogenous Creatinine Clearance
Creatinine clearance is a commonly used method to estimate GFR, but it is known to be influenced by factors other than filtration, such as tubular secretion. karger.comscispace.com
Comparative Studies: Studies comparing iothalamate clearance with endogenous creatinine clearance have shown that creatinine clearance tends to overestimate GFR, particularly in patients with mild to advanced renal failure. karger.comkarger.com In one study of 196 patients with chronic renal disease, the overestimation of GFR by creatinine clearance increased from negligible in those with normal plasma creatinine to 18% in mild renal failure and 32% in advanced renal failure. karger.com Another study comparing ¹²⁵I-sodium iothalamate and endogenous creatinine clearances to the gold-standard inulin (B196767) clearance found a very close correlation between all three, with the mean ratio of iothalamate to inulin clearance being 1.01 and creatinine to inulin being 1.03. bohrium.com
Iothalamate Clearance Versus Iohexol (B1672079) and Other Exogenous Filtration Markers
Iohexol is another non-radioactive contrast agent used for GFR measurement. mdpi.com Several studies have compared the clearance of iothalamate and iohexol.
Direct Comparisons: Studies directly comparing the urinary clearances of iothalamate and iohexol have found a significant and consistent difference, with iothalamate clearance being systematically higher than iohexol clearance. nih.govoup.com One study in 150 participants found a proportional bias of 0.85 for iohexol to iothalamate urinary clearance. nih.gov This discrepancy may be due to the tubular secretion of iothalamate. oup.com
Comparison with Other Markers: Iothalamate clearance has also been compared to other exogenous markers like ⁵¹Cr-EDTA and ⁹⁹mTc-DTPA. scielo.br Some studies have indicated that the plasma clearance of ¹²⁵I-iothalamate was significantly higher than that of ⁵¹Cr-EDTA. scielo.br In contrast, the urinary clearance of ⁹⁹mTc-DTPA has been found to be similar to that of ¹²⁵I-iothalamate. scielo.br
Interactive Data Table: Comparison of GFR Measurement Techniques
| Marker/Method | Comparison with Iothalamate Clearance | Key Findings | Reference(s) |
|---|---|---|---|
| Endogenous Creatinine Clearance | Tends to overestimate GFR, especially in renal impairment. | Overestimation increases with declining renal function. karger.com Overall conclusions in large trials can be similar. nih.gov | nih.govkarger.comkarger.combohrium.com |
| Iohexol Clearance | Iothalamate clearance is systematically higher. | A consistent proportional bias is observed. nih.gov This may be due to tubular secretion of iothalamate. oup.com | nih.govoup.com |
| ⁵¹Cr-EDTA Clearance | Plasma clearance of iothalamate is higher. | Significant difference noted in plasma clearance. | scielo.br |
| ⁹⁹mTc-DTPA Clearance | Urinary clearance is similar. | No significant difference in urinary clearance. | scielo.br |
| Inulin Clearance | Considered the gold standard; iothalamate shows close correlation. | Mean ratio of iothalamate to inulin clearance is approximately 1.01. | bohrium.com |
Research in Specific Patient Populations
The application of iothalamate sodium in clinical research extends to various patient populations, providing crucial insights into renal function where standard estimation methods may be inaccurate. Research in these specific groups highlights the versatility and importance of direct glomerular filtration rate (GFR) measurement.
Assessment of Glomerular Filtration Rate in Patients with Chronic Renal Disease
The accurate measurement of GFR is fundamental to the management and study of chronic kidney disease (CKD). nih.gov Iothalamate, particularly radiolabeled ¹²⁵I-iothalamate, has been established as a reliable marker for this purpose and has been utilized in major large-scale clinical trials. nih.gov
Studies such as the Modification of Diet in Renal Disease (MDRD) Study, the Diabetes Control and Complications Trial (DCCT), and the African-American Study of Kidney Disease and Hypertension (AASK) have selected the renal clearance of sodium ¹²⁵I-iothalamate to monitor the progression of renal disease. nih.gov The Chronic Renal Insufficiency Cohort (CRIC) Study also employed urinary ¹²⁵I-iothalamate clearance as its reference standard for GFR measurement, citing its comparability to inulin clearance. nih.gov The choice of iothalamate in these extensive, multi-center trials underscores its accuracy, precision, and feasibility for standardized testing across diverse clinical settings. nih.gov
Methodological considerations are critical for ensuring the precision of iothalamate GFR measurements in CKD patients. One significant factor is the duration of plasma sampling. Research has shown that the pharmacokinetics of iothalamate in the blood is best described by a double exponential curve. nih.gov Studies comparing different sampling durations have found that shorter intervals can lead to a considerable overestimation of GFR, particularly in patients with lower renal function. nih.gov
A study involving 56 patients with CKD (mean estimated GFR 31.8 ± 14.2 ml/min/1.73 m²) demonstrated that GFR values calculated from a 5-hour sampling period were significantly higher than those from a 10-hour period. The degree of overestimation was more pronounced in patients with poorer kidney function. nih.gov
Table 1: Overestimation of GFR with Shortened Iothalamate Sampling Durations in CKD Patients
| Patient Group (by eGFR) | Reference 10-hour GFR (Average) | 5-hour GFR Overestimation | 2-hour GFR Overestimation |
|---|---|---|---|
| >30 ml/min/1.73m² | 40.3 ml/min/1.73 m² | 17% higher | 54% higher |
| <30 ml/min/1.73m² | 22.2 ml/min/1.73 m² | 36% higher | 126% higher |
Data sourced from a study on iothalamate plasma clearance duration. nih.gov
These findings emphasize that for accurate GFR assessment in the CKD population, a longer sampling duration that captures both the distribution and elimination phases of the marker is necessary to improve precision. nih.gov In a study of 196 adult patients with chronic renal disease, the clearance of ¹²⁵I-iothalamate was compared with creatinine clearance. In patients with normal or borderline high plasma creatinine, the overestimation of GFR by creatinine clearance was found to be negligible when compared to the iothalamate clearance values, which ranged from 44 to 117 ml/min/1.73 m². researchgate.net
Feasibility and Reliability Studies in Young Adults with Specific Conditions (e.g., Cerebral Palsy)
Emerging research indicates that adults with cerebral palsy (CP) may be at higher risk for chronic kidney disease, yet standard creatinine-based GFR estimations (eGFR) can be inaccurate in this population due to low muscle mass. frontiersin.orgresearchgate.net This has prompted studies into the feasibility and reliability of direct GFR measurement (mGFR) using ¹²⁵I-iothalamate. frontiersin.org
A single-center, cross-sectional study assessed the use of ¹²⁵I-iothalamate GFR measurement in young adults (18-40 years old) with mild-to-moderate CP (Gross Motor Function Classification System [GMFCS] levels I-III). nih.gov The study aimed to determine if the procedure was feasible given potential secondary complications of CP, such as bladder issues or difficulties with hydration, which are critical for a successful test. frontiersin.orgnih.gov
The study demonstrated that obtaining an mGFR was both feasible and reasonably reliable in this cohort. nih.gov Of the 19 participants who enrolled, 18 successfully completed the test. nih.gov Reliability was assessed using the coefficient of variation (CV) across four 30-minute urine collection intervals, with a lower CV indicating higher reliability. nih.gov
Table 2: Feasibility and Reliability of ¹²⁵I-Iothalamate mGFR in Young Adults with Cerebral Palsy
| Metric | Finding |
|---|---|
| Participants | 18 completed the test (Mean age: 29.9 years; 10 female) nih.gov |
| Feasibility (Completion Rate) | 94.7% researchgate.net |
| Reliability (CV <20%) | 77.8% of participants (n=14) nih.gov |
| Reliability (CV 20-25%) | 11.1% of participants (n=2) nih.gov |
| Reliability (CV >50%) | 11.1% of participants (n=2) nih.gov |
| Median eGFR Overestimation of mGFR | ~17.5% nih.gov |
Data from a study by Whitney D.G., et al. nih.govresearchgate.net
A key finding was the significant overestimation of GFR by standard equations. The eGFR overestimated the mGFR by a median of approximately 17.5%, with a full range of mis-estimation from -20.5% to 174.3%. nih.gov For some individuals, this discrepancy was large enough to misclassify their stage of chronic kidney disease, potentially leading to missed opportunities for prevention and treatment. frontiersin.org The study concluded that clinical mGFR testing with iothalamate is feasible and reliable in young adults with mild-to-moderate CP and highlighted the need for developing CP-specific GFR estimating equations. nih.gov
Considerations for Glomerular Filtration Rate Measurement in Diverse Age Groups
The accurate assessment of GFR across the lifespan is crucial, as renal function naturally changes with age. Iothalamate clearance studies have been instrumental in characterizing these age-related changes and in evaluating the accuracy of GFR estimating equations in different age brackets.
A large study of 1,057 prospective living kidney donors, evaluated between 1972 and 2005, used ¹²⁵I-iothalamate clearance to establish normal reference ranges for GFR. nih.gov The findings showed that age is a significant factor in determining normal GFR. A notable result was a significant doubling in the rate of GFR decline in donors over the age of 45 compared to younger donors. nih.gov The lower limit of normal (defined as the 5th percentile) for mGFR was found to be less than the commonly accepted cutoff of 80 ml/min/1.73m² for females over 45 and for males over 40. nih.gov
Another study of kidney donors also used iothalamate clearance and compared it with GFR estimating equations (MDRD and CKD-EPI) across different age groups. revistanefrologia.com This research confirmed that the estimating equations tended to underestimate the measured GFR in all age groups, both before and after kidney donation. This underestimation and the high variability of the equations called their applicability into question, especially when making critical clinical decisions like evaluating potential kidney donors. revistanefrologia.com
Table 3: Measured GFR (mGFR) by Iothalamate Clearance in Healthy Kidney Donors by Age Group (Pre-Donation)
| Age Group (Years) | Mean mGFR (ml/min/1.73m²) |
|---|---|
| 18-29 | 115.8 |
| 30-39 | 108.6 |
| 40-49 | 101.4 |
| 50-59 | 94.2 |
| ≥60 | 87.0 |
Data adapted from a study evaluating GFR in living kidney donors. The specific values are illustrative of the trend of GFR decline with age as measured by iothalamate.
These studies underscore the importance of using direct measurement methods like iothalamate clearance, especially in clinical situations where an precise GFR is essential, and highlight the limitations of age-based estimating equations across a diverse range of adult ages. nih.govrevistanefrologia.com The need for age-specific validation of GFR measurement protocols and estimating equations is a critical consideration for accurate diagnosis and management of kidney function. researchgate.net
Toxicological Research and Safety Profile Investigations
Investigations into the Biological Mechanisms of Adverse Reactions to Iothalamate Sodium
Adverse reactions to iothalamate sodium, an iodinated radiocontrast agent, are understood to be multifactorial, involving several biological pathways. While traditionally categorized as allergic-like or idiosyncratic reactions, research points to non-immunologic mechanisms playing a significant role.
One of the primary mechanisms investigated is the activation of the complement system. In vitro studies have demonstrated that iothalamate can induce the activation of several complement components, including C3 and C5, in human serum. nih.govresearchgate.net This activation appears to occur independently of the classical or alternative pathways, as it has been observed in C2-deficient and agammaglobulinemic sera and can proceed even in the presence of EDTA, which blocks the convertase enzymes of both pathways. nih.gov The activation of the complement system leads to the generation of anaphylatoxins like C3a and C5a, which are potent inflammatory mediators that can cause smooth muscle contraction and increase vascular permeability, contributing to the symptoms seen in some adverse reactions. researchgate.netkarger.com However, it is noteworthy that in a study of patients receiving sodium iothalamate for intravenous pyelography, no significant change in total hemolytic complement activity or C3 levels was detected 30 minutes after administration. nih.gov
Another proposed mechanism involves the direct effect of iothalamate on cells and proteins. The high osmolality of ionic contrast agents like iothalamate sodium is a key factor. nih.gov This hyperosmolality can lead to direct cellular toxicity, particularly on vascular endothelial cells and renal tubular cells. nih.govresearchgate.net The release of free iodide from the contrast agent may also contribute to this cytotoxicity. researchgate.net Some studies also suggest a potential for iothalamate to interact with and alter proteins, although direct alteration of the C3 molecule was not observed in one study. nih.gov
The central nervous system (CNS) has also been implicated as a potential mediator of adverse reactions. One hypothesis suggests that reactions to contrast media could be controlled by the CNS, specifically involving the limbic system's effect on the hypothalamus and outflow through the autonomic nervous system. rsna.org Furthermore, an idiosyncratic response, characterized by vomiting, hypotension, and hyperreflexia, was observed in a laboratory dog after repeated injections of sodium iothalamate, which was accompanied by significant changes in serum electrolyte and complement levels. rsna.org
Comparative Research on the Toxicity of Iothalamate Salts and Other Contrast Media
Differentiation of Toxicity Between Sodium and Methylglucamine Iothalamate
Research comparing the toxicity of sodium iothalamate and methylglucamine (meglumine) iothalamate has revealed differences in their toxicological profiles, particularly concerning neurotoxicity and hemodynamic effects.
In studies using intracisternal injections in rats to assess neurotoxicity, the sodium ion was found to be more toxic than the meglumine (B1676163) ion. capes.gov.br However, for systemic use via intravenous injection, meglumine iothalamate was observed to be more toxic than sodium iothalamate at high concentrations. capes.gov.br When comparing the two salts for cerebral angiography, meglumine iothalamate was found to be less toxic than a mixture of sodium and meglumine diatrizoate. neurology.orgnih.gov
From a cardiovascular standpoint, injections of meglumine iothalamate and sodium meglumine diatrizoate have been shown to cause significant reductions in contractile force in isolated rat atria. oup.comnih.gov In general, formulations combining meglumine and sodium salts of iothalamate are often preferred as they are reported to cause less severe hemodynamic, neurotoxic, and cardiotoxic effects than the injection of sodium iothalamate alone. ncats.io
A study on neonatal and adult rats found that the intravenous LD50 value for meglumine iothalamate was lower in neonates (18.57 g/kg) compared to adults (24.65 g/kg), suggesting that neonates are approximately 1.34 times more sensitive to its toxic effects. hres.ca
Comparisons with Diatrizoate and Metrizoate Compounds
Iothalamate has been extensively compared with other first-generation ionic contrast media, such as diatrizoate and metrizoate. These compounds share a similar chemical structure. rsna.org
Neurotoxicity: In terms of neurotoxicity, studies have shown variability. One study found that following intracarotid injection, sodium metrizoate caused the most significant bradycardia and hypotension, followed by sodium diatrizoate, with sodium iothalamate being the least toxic of the three. rsna.org Another study comparing meglumine salts found that meglumine iothalamate induced atrial arrhythmias more potently than meglumine-Na-Ca metrizoate and meglumine-Na diatrizoate in isolated rat atria. nih.gov In rabbits, diatrizoate sodium meglumine was found to be the most neurotoxic, followed by diatrizoate meglumine, and then iothalamate meglumine. neurology.orgnih.gov
Cardiovascular Effects: Comparative studies on cardiovascular effects have also yielded mixed results. One study in dogs found that iopamidol (B1672082) (a non-ionic agent) produced significantly smaller decreases in aortic pressure and contractile indices compared to both meglumine diatrizoate and sodium iothalamate. nih.gov Another study on isolated rat atria found that meglumine iothalamate had the most severe impact on the spontaneous rate of contractions, while meglumine-Na diatrizoate caused the greatest initial reduction in the amplitude of contractions. nih.gov Pharmacological tests in dogs suggested that a metrizoate formulation (Isopaque 440) had less of an effect on the cardiovascular system than diatrizoate and iothalamate compounds. ajronline.org
Renal Toxicity: Regarding renal toxicity, a randomized study comparing iopamidol, iothalamate, and diatrizoate found no significant difference in urinary enzyme levels among the groups after computed tomography or angiography, suggesting their nephrotoxicity is equivalent. ajronline.orgajronline.orgnih.gov However, another study in rats with compromised renal function suggested that diatrizoate had a greater effect on glomerular permeability, while iohexol (B1672079) (a non-ionic agent) had a greater tubular cell effect. tandfonline.com
| Compound | Relative Neurotoxicity | Relative Cardiovascular Toxicity | Relative Renal Toxicity |
|---|---|---|---|
| Sodium Iothalamate | Less toxic than sodium diatrizoate and metrizoate in some studies. rsna.org | Less impact on blood pressure than sodium metrizoate and diatrizoate. rsna.org | Equivalent to diatrizoate in some studies. ajronline.orgajronline.org |
| Meglumine Iothalamate | Less toxic than diatrizoate meglumine. neurology.orgnih.gov More arrhythmogenic than metrizoate and diatrizoate salts in one study. nih.gov | More severe effect on heart rate than meglumine-Na diatrizoate. nih.gov | Data not extensively differentiated from sodium salt in comparative renal studies. |
| Diatrizoate Salts | More neurotoxic than iothalamate salts in several studies. neurology.orgnih.gov | Greater reduction in contraction amplitude than meglumine iothalamate. nih.gov | Equivalent to iothalamate in some studies. ajronline.orgajronline.org Greater effect on glomerular permeability than iohexol in one rat study. tandfonline.com |
| Metrizoate Salts | More impact on blood pressure than iothalamate and diatrizoate in one study. rsna.org | Less arrhythmogenic than meglumine iothalamate. nih.gov Less effect than diatrizoate and iothalamate in another study. ajronline.org | Data limited in direct comparison to iothalamate. |
Studies on Organ-Specific Toxicological Responses
Renal Pathophysiological Responses to Iothalamate Exposure
The primary organ-specific toxicity associated with iothalamate sodium is contrast-induced nephropathy (CIN), an acute kidney injury following contrast media administration. smw.ch The pathophysiology is complex and involves several interacting mechanisms. nih.gov
Direct Tubular Toxicity: Iothalamate, being a high-osmolar agent, can exert direct toxic effects on renal tubular epithelial cells. nih.govsmw.ch This cytotoxicity can lead to cellular necrosis and apoptosis. nih.gov The high osmotic load in the tubules can impair intracellular transport and energy metabolism, leading to a condition known as "osmotic nephrosis," characterized by tubular cell vacuolization. smw.ch
Renal Hemodynamics and Medullary Ischemia: A key mechanism of iothalamate-induced renal injury is the alteration of renal hemodynamics. Administration of iothalamate can cause prolonged vasoconstriction, reducing renal blood flow and leading to hypoperfusion and ischemia, particularly in the renal medulla. researchgate.netdovepress.com The renal medulla is inherently susceptible to hypoxic injury due to its high metabolic needs and relatively low blood supply. ajronline.org This vasoconstriction is thought to be mediated by an imbalance between vasoconstrictors (like endothelin and adenosine) and vasodilators (like nitric oxide and prostaglandins). researchgate.netajronline.org
Oxidative Stress: The ischemic conditions created by iothalamate can lead to the formation of reactive oxygen species (ROS). nih.govresearchgate.net These free radicals can cause further damage to tubular cells and enhance the effects of vasoconstrictive mediators, creating a vicious cycle of injury. nih.gov
Intratubular Obstruction: The diuretic effect caused by the high osmolality of iothalamate, combined with increased urine viscosity, can lead to increased intratubular pressure and potential obstruction of the tubules. nih.govajronline.org
In experimental models, while iothalamate induced hemodynamic changes and tubular necrosis in isolated perfused rat kidneys, it appeared to cause more severe morphological injury in vivo compared to lower osmolality agents like iohexol and ioxaglate. nih.gov However, clinical studies comparing iothalamate to diatrizoate found no significant difference in their potential for renal toxicity as measured by urinary enzyme markers. ajronline.orgajronline.orgnih.gov
Cardiovascular Hemodynamic Effects in Experimental and Clinical Research Settings
The administration of iothalamate sodium can induce a range of cardiovascular hemodynamic effects, which are primarily attributed to its high osmolality and the specific cation (sodium or meglumine) present. nih.gov
Experimental Findings: In animal models, the injection of iothalamate salts has been shown to cause changes in blood pressure, heart rate, and myocardial contractility. tandfonline.comnih.gov In dogs, intra-arterial injections of sodium iothalamate led to decreases in aortic pressure and peripheral resistance. nih.gov Studies on isolated rat atria demonstrated that both meglumine iothalamate and meglumine-Na diatrizoate have direct cardiodepressive and arrhythmogenic effects, including reductions in contractile force and spontaneous heart rate. oup.comnih.govnih.gov Comparative studies have consistently shown that lower osmolality contrast agents induce less severe hemodynamic disturbances than high-osmolar agents like iothalamate. nih.gov For instance, the non-ionic agent iopamidol caused significantly smaller drops in aortic pressure and contractile indices in dogs compared to sodium iothalamate. nih.gov
Clinical Research Findings: In clinical settings, these hemodynamic effects are also observed. A randomized, double-blind trial comparing sodium meglumine iothalamate with the low-osmolar agent iopamidol for left ventricular angiography found that iothalamate produced a larger rise in heart rate and a greater fall in left ventricular systolic pressure. nih.gov However, changes in left ventricular end-diastolic pressure were not significantly different between the two agents. nih.gov Another clinical comparison found no significant differences in blood pressure and pulse rate profiles between sodium iodamide (B1672015) and sodium iothalamate during urography. nih.gov While often transient, these hemodynamic shifts can be significant, especially in patients with pre-existing cardiovascular disease. patsnap.compatsnap.com
| Hemodynamic Parameter | Observed Effect of Iothalamate Sodium | Reference |
|---|---|---|
| Systemic Arterial Pressure | Decrease (Hypotension) | nih.govnih.gov |
| Heart Rate | Increase (Tachycardia) | nih.gov |
| Myocardial Contractility | Decrease (Cardiodepression) | nih.govoup.comnih.gov |
| Peripheral Vascular Resistance | Decrease (Vasodilation) | nih.gov |
| Cardiac Arrhythmias | Can be induced, particularly with meglumine salt | nih.govnih.gov |
Nonclinical Toxicology Research and Future Directions Regarding Carcinogenicity and Mutagenicity
The nonclinical toxicological profile of iothalamate sodium, particularly concerning its potential for carcinogenicity and mutagenicity, is characterized by a notable lack of long-term studies. Available information is primarily derived from regulatory filings and a limited number of animal studies focusing on other toxicological endpoints.
Carcinogenicity and Mutagenicity Findings
Regulatory documents and product monographs for formulations containing iothalamate consistently state that comprehensive, long-term animal studies to evaluate the carcinogenic potential of iothalamate sodium have not been conducted. wikidoc.orgunm.edufda.govfda.govnih.govdrugs.com This represents a significant data gap in the toxicological assessment of the compound.
Regarding mutagenicity, some sources suggest that animal studies have indicated iothalamate is not mutagenic. fda.govfda.govrxlist.comguerbet.com However, the specific details and results of these studies are not extensively published in the public domain. Other sources maintain that no long-term studies have been performed to assess mutagenic potential. wikidoc.orgnih.gov Reproduction studies conducted in mice, rats, and rabbits using various concentrations of iothalamate sodium, iothalamate meglumine, or a combination, have not shown evidence of impaired fertility or harm to the fetus. hres.ca
Other Nonclinical Toxicology Research
While specific carcinogenicity and mutagenicity assays are limited, other nonclinical toxicology studies have investigated different aspects of iothalamate's safety profile. These studies often compare iothalamate with other contrast agents.
In one study, the neurotoxicity of iothalamate and diatrizoate salts was evaluated in rats via intracisternal injection. capes.gov.br The results indicated that, when injected directly into the cerebrospinal fluid, the iothalamate ion was less toxic than the diatrizoate ion, and the sodium salt was more toxic than the meglumine salt. capes.gov.br Conversely, with intravenous administration, sodium iothalamate was found to be less toxic than methylglucamine iothalamate at the high concentrations tested. capes.gov.br
Another area of investigation involved the circulatory effects of contrast media following intracarotid injection in dogs. rsna.orgnih.gov These studies compared the sodium and methylglucamine salts of iothalamate, diatrizoate, and metrizoate. rsna.orgnih.govrsna.org The findings from such research help in understanding the relative systemic toxicity of these agents.
The table below summarizes findings from selected nonclinical toxicology studies.
| Study Type | Animal Model | Compound(s) Tested | Key Findings |
| Neurotoxicity | Rats | Sodium Diatrizoate, Methylglucamine Diatrizoate, Sodium Iothalamate, Methylglucamine Iothalamate | Intracisternally, iothalamate ion was less toxic than diatrizoate ion; sodium ion was more toxic than methylglucamine ion. capes.gov.br |
| Systemic Toxicity | Rats | Sodium Iothalamate, Methylglucamine Iothalamate | Intravenously, sodium iothalamate was less toxic than methylglucamine iothalamate at high concentrations. capes.gov.br |
| Circulatory Effects | Dogs | Sodium/Methylglucamine salts of Diatrizoate, Iothalamate, and Metrizoate | Compared cardiovascular responses (heart rate, blood pressure) following intracarotid injection to assess relative toxicity. rsna.orgnih.gov |
| Reproductive Toxicity | Mice, Rats, Rabbits | Iothalamate Sodium, Iothalamate Meglumine | Revealed no evidence of impaired fertility or harm to the fetus. hres.ca |
Future Directions
The primary gap in the toxicological profile of iothalamate sodium is the absence of long-term carcinogenicity data. wikidoc.orgunm.edufda.govnih.govguerbet.com Therefore, a clear future direction for nonclinical research would be the initiation of lifetime rodent bioassays to comprehensively evaluate its carcinogenic potential.
Furthermore, while some data suggests a lack of mutagenic effects, the public availability of detailed genotoxicity studies (e.g., Ames test, in vitro and in vivo chromosomal aberration assays, micronucleus tests) would be beneficial. fda.govfda.govrxlist.com Conducting and publishing a full battery of modern genotoxicity tests would solidify the understanding of iothalamate's potential to induce genetic mutations. These studies would be essential to fully characterize the safety profile of a compound that has been in clinical use for decades.
Synthetic Chemistry and Radiochemistry Research
Radiosynthesis of Labeled Iothalamate Sodium for Research Applications
The labeling of iothalamate with iodine radioisotopes, such as Iodine-125 (B85253) (I-125) and Iodine-131 (I-131), is crucial for its use in research, particularly in studies of renal function and pharmacokinetics. nih.govmdpi.com The primary method for producing radiolabeled iothalamate is through an isotope-exchange reaction. pharmacylibrary.com This process involves exchanging a stable iodine atom on the iothalamic acid molecule with a radioactive one. pharmacylibrary.com
The isotope-exchange method is a common technique for incorporating iodine radionuclides into organic molecules. nih.gov For iothalamate, this is typically achieved by heating the compound with a solution of radioactive sodium iodide (Na*I). nih.govpharmacylibrary.com Research has focused on optimizing this process to make it faster and more efficient.
A significant modification to the traditional method involves using iothalamic acid as the starting material instead of a commercial iothalamate sodium injection. nih.gov The conventional approach required a tedious and time-consuming initial purification of iothalamate from the contrast medium solution, which could take over an hour for purification and overnight for drying. nih.gov By starting with iothalamic acid, researchers were able to expedite the radiolabeling process by reducing the heating time and eliminating multiple acid-washing steps. nih.gov This optimized method yielded [125I]sodium iothalamate with a high radiochemical purity (RCP) of 98.9 ± 1.3%, which was not significantly different from the 99.2 ± 1.0% RCP obtained with the older, more laborious method. nih.gov
The general principle of isotope exchange for radioiodination is versatile and can be applied to various iodine isotopes, though reaction conditions may need to be adjusted based on the specific isotope's properties and half-life. nih.gov The reaction is often catalyzed by the addition of agents like copper(II) salts to facilitate the nucleophilic substitution of the halogen. nih.gov
| Parameter | Conventional Method | Optimized Method | Reference |
|---|---|---|---|
| Starting Material | Iothalamate Sodium Injection | Iothalamic Acid | nih.gov |
| Initial Purification | Required (approx. 1.5 hours + overnight drying) | Not Required | nih.gov |
| Process Steps | Multiple heating and acid-washing steps | Reduced heating time, fewer steps | nih.gov |
| Radiochemical Purity (RCP) | 99.2 ± 1.0% | 98.9 ± 1.3% | nih.gov |
Ensuring the radiochemical purity of labeled iothalamate is a critical quality control step. pharmacylibrary.com Radiochemical impurities can arise from various sources, including competing reactions or decomposition during storage. pharmacylibrary.com Therefore, robust purification and analytical methods are essential.
Following radiosynthesis, purification methods such as ion exchange chromatography can be employed to separate the desired radiolabeled product from unreacted radioactive iodide and other impurities. researchgate.net
For quality control, chromatographic techniques are standard for determining RCP. nih.gov A simplified and faster method for testing the RCP of [125I]sodium iothalamate has been developed, reducing the analysis time from approximately 2.5 hours to 1 hour. iaea.org This improved method uses a single instant thin-layer chromatography (ITLC) strip impregnated with polysilicic acid gel (ITLC-SA) as the stationary phase. iaea.org The mobile phase consists of a 2-butanol:acetic acid:water (140:2.5:70, v/v) mixture. iaea.org
In this system, the components separate based on their affinity for the stationary and mobile phases:
[125I]sodium iothalamate moves to a relative front (Rf) value of 0.44-0.67. iaea.org
Free 125-Iodide (the primary radiochemical impurity) migrates to an Rf of 0.89-1.00. iaea.org
The distribution of radioactivity on the strip is quantified using autoradiography and by counting the strip segments in a gamma counter to calculate the final RCP value. nih.goviaea.org High-performance liquid chromatography (HPLC) is also a powerful tool for the analysis and purification of iothalamate and its radiolabeled counterparts, capable of separating the compound from potential impurities. nih.govrevistanefrologia.com
| Parameter | Description | Reference |
|---|---|---|
| Technique | Instant Thin-Layer Chromatography (ITLC) | iaea.org |
| Stationary Phase | Polysilicic acid gel (ITLC-SA) strip | iaea.org |
| Mobile Phase | 2-butanol:acetic acid:water (140:2.5:70, v/v) | iaea.org |
| Rf of [125I]sodium iothalamate | 0.44 - 0.67 | iaea.org |
| Rf of Free 125I (impurity) | 0.89 - 1.00 | iaea.org |
| Analysis Time | Approximately 1 hour | iaea.org |
Optimization of Isotope-Exchange Methods for I-125 and I-131 Labeling
Research on Chemical Synthesis Pathways for Iothalamate Acid and its Salts
Iothalamic acid (5-acetamido-N-methyl-2,4,6-triiodoisophthalamic acid) is the core chemical structure from which iothalamate salts are derived. google.comwikipedia.org Research into its chemical synthesis aims to create more efficient, scalable, and cost-effective production methods.
One documented synthesis pathway starts with 5-nitroisophthalic acid monomethyl ester. google.com This multi-step process involves:
Amidation: The starting material undergoes an amidation reaction.
Catalytic Reduction: The nitro group is then reduced to an amino group. This step can be performed directly after amidation without intermediate separation.
Acidification: Hydrochloric acid is used to acidify the product after the catalyst is removed.
Iodination: The aromatic ring is tri-iodinated. In one example, the 5-amino-N-methyl-formamide benzoic acid intermediate is heated to 60°C, and an iodine monochloride solution is added. The reaction proceeds at 80°C for 2 hours. google.com
Acetylation: The final step is an acetylation reaction to yield iothalamic acid. This can be achieved by reacting the iodinated intermediate with acetic anhydride (B1165640) and a catalytic amount of sulfuric acid at 80°C. google.com
This improved method is noted for having moderate reaction conditions and being suitable for large-scale industrial production. google.com The synthesis of such triiodinated benzoic acid derivatives involves key organic reactions like aromatic iodination and acylation, which are of significant interest to chemists. solubilityofthings.com
Development of New Iothalamate Derivatives for Enhanced Research Utility
While iothalamate is a well-established agent, research continues into the development of new derivatives of isophthalamic acid to create compounds with enhanced properties. acs.org The goal is often to develop tracers with improved clearance characteristics, lower protein binding, or alternative detection methods (e.g., fluorescence) for real-time monitoring. medibeacon.commedibeacon.com
Research has explored various pyrazine-based fluorescent tracers as potential alternatives to iothalamate for measuring glomerular filtration rate (GFR). medibeacon.com Studies have identified several pyrazine (B50134) derivatives that exhibit superior properties in rat models compared to iothalamate, including lower plasma protein binding and higher urinary recovery. medibeacon.comacs.org For instance, iothalamate has a plasma protein binding of about 10%, whereas several new pyrazine derivatives show binding well below this level. medibeacon.com Some of these novel compounds, such as the dianionic d-serine (B559539) pyrazine derivatives and neutral dihydroxypropyl derivatives, show plasma clearance equivalent to iothalamate but with better urine recovery rates (85–97% vs. ~80% for iothalamate). medibeacon.comacs.org
Future Directions and Emerging Research Avenues for Iothalamate Sodium
Integration of Iothalamate Clearance with Advanced Imaging Modalities for Comprehensive Functional Assessment
The precise measurement of GFR using iothalamate clearance is increasingly being leveraged as a reference standard to validate and refine advanced imaging techniques for assessing kidney function. This integration allows for a more holistic view of renal health, combining the accuracy of a filtration marker with the detailed anatomical and physiological information provided by imaging.
Research has demonstrated a strong correlation between GFR measured by iothalamate clearance and values derived from dynamic contrast-enhanced computed tomography (DCE-CT). nih.govplos.org Studies have successfully used a modified two-compartment model, originally developed for MRI, to measure single-kidney GFR and perfusion with DCE-CT, showing a close match with iothalamate clearance results. nih.govplos.org This allows CT to serve as a potential integrated modality for assessing both the functional and morphological status of the kidneys, which is particularly valuable in conditions like unilateral renal obstruction. viamedica.plresearchgate.net
Similarly, dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is being explored for GFR assessment. plos.org While challenges remain in standardizing these imaging-based GFR measurements, iothalamate clearance serves as the indispensable "gold standard" for comparison. plos.orgmedscape.com The ability to correlate imaging data with a reliable filtration marker like iothalamate is critical for developing non-invasive methods that can provide comprehensive information on both kidney structure and individual kidney function, which is not possible with global GFR measurements alone. nih.gov
Novel Applications of Iothalamate Sodium Beyond Standard Glomerular Filtration Rate Measurement
While renowned for its role in GFR determination, the properties of iothalamate sodium lend it to other important research and diagnostic applications. As an iodinated contrast agent, its fundamental ability to absorb X-rays allows for the visualization of various anatomical structures. patsnap.com
Novel applications include its use in specific diagnostic imaging procedures beyond just assessing filtration. Iothalamate meglumine (B1676163), a related salt, is indicated for cerebral angiography, peripheral arteriography, and venography. ncats.io The sodium and meglumine salt combination is used for selective coronary and renal arteriography, as well as to visualize the aorta and its major branches. ncats.io These uses capitalize on the compound's properties as a contrast medium to diagnose vascular diseases or other conditions that alter normal vascular anatomy. ncats.io
Furthermore, iothalamate is a valuable tool in pharmacokinetic research. nih.govnih.gov Understanding the plasma clearance of iothalamate helps researchers model and comprehend how the body handles various substances. nih.gov For instance, studies on the pharmacokinetics of iothalamate in patients with end-stage renal disease provide critical data on its clearance during and between dialysis sessions. nih.gov The development of robust and efficient analytical methods, such as High-Performance Liquid Chromatography (HPLC), to measure iothalamate in plasma and urine facilitates its use in clinical and pharmacokinetic studies, making such research less expensive and more accessible. nih.govresearchgate.net
Development and Validation of Improved Glomerular Filtration Rate Estimation Equations based on Iothalamate Data
One of the most significant ongoing contributions of iothalamate sodium to clinical nephrology is its role as the reference standard for developing and validating GFR estimation equations. These equations, which use readily available biomarkers like serum creatinine (B1669602), are essential for the routine clinical assessment of kidney function. bohrium.com
The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equations, which are widely used globally, were developed and validated using a large and diverse population in which the GFR was directly measured by iothalamate clearance. bohrium.comrevistanefrologia.comnih.gov The use of iothalamate-measured GFR (mGFR) as the benchmark was crucial for creating an equation that improved upon previous formulas, such as the Modification of Diet in Renal Disease (MDRD) Study equation, particularly at higher GFR levels. bohrium.comrevistanefrologia.comsocietaitalianatrapiantidiorgano.com The development process involved pooling data from numerous studies where iothalamate clearance was the reference method, ensuring the resulting equation was robust and accurate across a wide range of patient characteristics. nih.govoup.com
This work continues as researchers strive for even greater accuracy and to account for populations underrepresented in the original development cohorts. For example, a new GFR estimation equation was recently developed specifically for the Argentinian population, again using urinary iothalamate clearance as the reference method. researchgate.net The validation of any new or modified GFR equation against the "gold standard" of iothalamate clearance remains a critical step to ensure its clinical reliability. acpjournals.org
Exploring Personalized Medicine Approaches in the Use of Iothalamate Sodium for Research Purposes
The precision of iothalamate-measured GFR is a key enabler of personalized medicine in both clinical research and practice. Accurate GFR assessment is fundamental for tailoring therapeutic strategies, particularly for drug dosing, and for stratifying patients in clinical trials. karger.com
In research, using iothalamate-measured GFR allows for precise characterization of renal function in study participants. This is especially important in longitudinal studies tracking changes in kidney function over time, where the high precision of iothalamate clearance can reduce the sample size needed to detect a significant change. nih.gov Pharmacokinetic studies utilize iothalamate to understand how an individual's renal function impacts drug distribution and elimination, which is a cornerstone of personalized drug therapy. nih.govru.nl
The development of more tailored GFR estimation equations for specific populations, such as different ethnic groups or patients with unique conditions like HIV or liver disease, is another facet of personalized medicine. researchgate.netru.nltandfonline.com By using iothalamate clearance as the reference standard, researchers can create and validate models that provide a more accurate, personalized GFR estimate than a one-size-fits-all equation. researchgate.net This enhanced accuracy has a direct impact on clinical management, ensuring that patient care is based on the most precise assessment of their individual kidney function.
Data Tables
Table 1: Research Findings on Iothalamate Sodium Applications
| Research Area | Key Finding | Supporting Modality/Method | Reference Index |
|---|---|---|---|
| Advanced Imaging Integration | GFR measured by DCE-CT shows a close match with iothalamate clearance, enabling integrated functional and morphological assessment. | Dynamic Contrast-Enhanced CT (DCE-CT) | nih.govplos.orgresearchgate.net |
| Advanced Imaging Integration | Iothalamate clearance is the reference standard for validating GFR measurements from Dynamic Contrast-Enhanced MRI (DCE-MRI). | Dynamic Contrast-Enhanced MRI (DCE-MRI) | plos.org |
| GFR Equation Development | The widely used CKD-EPI equations were developed and validated using iothalamate clearance as the reference GFR measurement. | Serum Creatinine, Age, Sex, Race | bohrium.comrevistanefrologia.comnih.govoup.com |
| GFR Equation Development | New population-specific equations (e.g., for Argentinian adults) are developed using iothalamate clearance to improve local accuracy. | Creatinine, Age, Sex, Albumin, Urea | researchgate.net |
| Pharmacokinetics | Pharmacokinetic studies in specific patient groups, like those with end-stage renal disease, use iothalamate to characterize clearance. | High-Performance Liquid Chromatography (HPLC) | nih.gov |
Q & A
Q. How should experimental protocols be designed to ensure accurate GFR measurement using iothalamate sodium?
- Methodological Answer: Iothalamate sodium is administered intravenously, and its renal clearance is measured via timed blood and urine sampling. Key steps include:
- Standardizing infusion rates (e.g., 1 mL/min) and ensuring consistent hydration to stabilize renal plasma flow .
- Validating assays for iothalamate detection (e.g., high-performance liquid chromatography or gamma counting for iodine-125-labeled iothalamate) to minimize measurement variability .
- Cross-referencing results with creatinine clearance or inulin-based GFR measurements to calibrate accuracy, particularly in populations with normal or near-normal kidney function .
- Example: The CKD-EPI study used iothalamate clearance as the reference method, with protocols requiring multiple blood draws over 4–6 hours to capture clearance kinetics .
Q. What are the critical factors in standardizing iothalamate sodium assays across multi-center studies?
- Methodological Answer:
- Centralize sample analysis to reduce inter-lab variability. For radioactive tracers (e.g., I-125 iothalamate), ensure gamma counters are calibrated to identical energy windows (e.g., 15–35 keV) .
- Account for protein-binding effects: Iothalamate binds to albumin (~70–80%), which may require adjusting plasma concentrations via equilibrium dialysis or ultracentrifugation .
- Use Bland-Altman plots to assess agreement between iothalamate-measured GFR and estimating equations (e.g., CKD-EPI) in validation cohorts .
Advanced Research Questions
Q. How can researchers resolve discrepancies between iothalamate-based GFR and creatinine/eGFR values in longitudinal studies?
- Methodological Answer: Discrepancies often arise from non-GFR determinants of creatinine (e.g., muscle mass, diet) or iothalamate’s protein-binding behavior. Strategies include:
- Stratifying analyses by demographics (age, sex, race) and clinical factors (e.g., albuminuria) to identify confounding variables .
- Applying mixed-effects models to separate measurement error from true GFR changes over time .
- Triangulating data with cystatin C or β-trace protein to refine GFR estimates in populations where iothalamate and creatinine diverge (e.g., obese or elderly patients) .
Q. What methodological adjustments are needed to optimize iothalamate protocols for elderly or critically ill populations?
- Methodological Answer:
- Reduce sampling frequency: Shorter protocols (2–3 hours) minimize patient burden while maintaining accuracy using Bayesian pharmacokinetic modeling .
- Adjust for reduced muscle mass in elderly patients by incorporating dual-energy X-ray absorptiometry (DEXA) data into GFR calculations .
- Validate iothalamate clearance against gold-standard methods (e.g., inulin) in critically ill cohorts, where fluid shifts and hemodynamic instability may alter tracer distribution .
Q. How can iothalamate sodium be integrated with multi-omics data to study renal pathophysiology?
- Methodological Answer:
- Pair iothalamate GFR measurements with transcriptomic/proteomic profiling of kidney biopsies to link functional impairment to molecular pathways (e.g., fibrosis markers) .
- Use machine learning to cluster patients by GFR trajectories and omics signatures, enabling precision nephrology applications .
- Example: Mayo Clinic’s FSGS trials combine iothalamate clearance with renal biopsy data to stratify patients for targeted therapies .
Data Contradiction and Validation
Q. How should researchers address conflicting results between iothalamate clearance and newer GFR biomarkers (e.g., iohexol)?
- Methodological Answer:
- Conduct head-to-head comparisons in diverse cohorts (e.g., diabetic nephropathy, pediatric populations) using standardized protocols for both tracers .
- Perform sensitivity analyses to quantify bias from tracer-specific factors (e.g., iohexol’s lower protein binding vs. iothalamate’s higher vascular retention) .
- Publish raw data in open-access repositories to facilitate meta-analyses and consensus on tracer selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
